Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated and Non-Ethoxylated Analogs
5-Chloro-3-ethoxy-2-nitropyridine exhibits a calculated LogP of 2.57, which is 0.66 log units higher than 3-ethoxy-2-nitropyridine (LogP = 1.91) and approximately 1.15–1.36 log units higher than 5-chloro-2-nitropyridine (LogP = 1.42–2.17) . This increased lipophilicity is attributed to the synergistic effect of the chloro and ethoxy substituents on the pyridine ring. The higher LogP value predicts improved membrane permeability and blood–brain barrier penetration potential, making this scaffold particularly attractive for CNS-targeted drug discovery programs.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.57 (calculated) |
| Comparator Or Baseline | 3-Ethoxy-2-nitropyridine: LogP = 1.91; 5-Chloro-2-nitropyridine: LogP = 1.42–2.17 |
| Quantified Difference | ΔLogP = +0.66 vs. 3-ethoxy-2-nitropyridine; ΔLogP = +0.40 to +1.15 vs. 5-chloro-2-nitropyridine |
| Conditions | Calculated values from ChemSrc/molbase databases; consistent with computational prediction models |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability and potential CNS exposure, which is critical for selecting building blocks in neurological drug discovery where the non-chlorinated or non-ethoxylated analogs would under-deliver on pharmacokinetic requirements.
